molecular formula C14H10N2O5 B5917178 [(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate

Cat. No.: B5917178
M. Wt: 286.24 g/mol
InChI Key: ZJXGGAFHLIJKDW-PTNGSMBKSA-N
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Description

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone moiety and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate typically involves a multi-step process. One common method includes the condensation of 3-methyl-4-oxocyclohexa-2,5-dien-1-one with 3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoates or hydroxylated cyclohexadienones.

Scientific Research Applications

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate
  • [(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate
  • [(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-nitrobenzoate

Uniqueness

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c1-9-7-11(5-6-13(9)17)15-21-14(18)10-3-2-4-12(8-10)16(19)20/h2-8H,1H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXGGAFHLIJKDW-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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